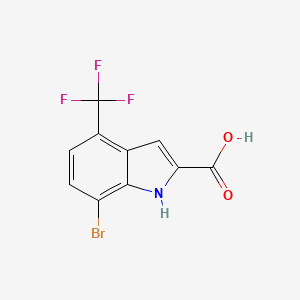![molecular formula C10H19NO B15259689 1-[1-(Aminomethyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B15259689.png)
1-[1-(Aminomethyl)cyclopropyl]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Aminomethyl)cyclopropyl]cyclohexan-1-ol is an organic compound with the molecular formula C10H19NO It is a cyclohexanol derivative featuring an aminomethyl group attached to a cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclopropyl]cyclohexan-1-ol typically involves the reaction of cyclohexanone with aminomethylcyclopropane under specific conditions. One common method is the reduction of the corresponding ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as catalytic hydrogenation or continuous flow synthesis. These methods allow for the efficient production of the compound in larger quantities while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclopropyl]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert atmosphere.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: More saturated cyclohexanol derivatives.
Substitution: Various substituted cyclohexanol derivatives depending on the substituent introduced.
Scientific Research Applications
1-[1-(Aminomethyl)cyclopropyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclopropyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(Aminomethyl)cyclohexanol: Similar structure but lacks the cyclopropyl ring.
Cyclohexanol: Lacks both the aminomethyl group and the cyclopropyl ring.
1-(Aminomethyl)cyclopropanol: Contains the aminomethyl group and cyclopropyl ring but lacks the cyclohexanol moiety.
Uniqueness
1-[1-(Aminomethyl)cyclopropyl]cyclohexan-1-ol is unique due to the presence of both the aminomethyl group and the cyclopropyl ring attached to the cyclohexanol core. This combination of functional groups and structural elements imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopropyl]cyclohexan-1-ol |
InChI |
InChI=1S/C10H19NO/c11-8-9(6-7-9)10(12)4-2-1-3-5-10/h12H,1-8,11H2 |
InChI Key |
DWCKOQHLELLOSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2(CC2)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-Hydroxypropyl)amino]methyl}-4-methoxyphenol](/img/structure/B15259613.png)

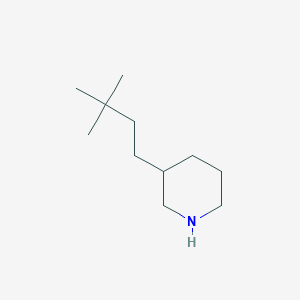
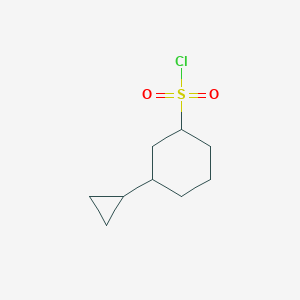
![tert-Butyl 4-[4-(2-methylpropyl)piperidin-4-yl]-1,4-diazepane-1-carboxylate](/img/structure/B15259644.png)

![3-[(Diethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride](/img/structure/B15259647.png)
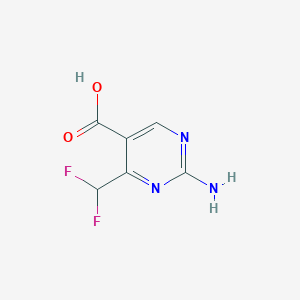
![3-Oxaspiro[bicyclo[5.1.0]octane-4,4'-[1lambda6]thiane]-1',1'-dione](/img/structure/B15259665.png)
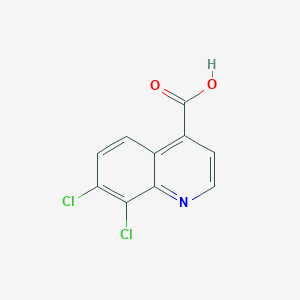


![3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B15259701.png)
